N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide
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Overview
Description
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Schiff bases reduction routes . The process may include:
N-alkylation of primary amines and ammonia: This step involves the reaction of primary amines with alkyl halides in the presence of a base.
Reduction of nitriles and amides: Catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce nitriles and amides to the corresponding amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide can undergo various chemical reactions, including:
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a potential inhibitor for enzymes such as acetylcholinesterase.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and dyes.
Biological Studies: It is employed in studies related to its biological activity, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide
- N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide
Uniqueness
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and heterocyclic rings, along with the presence of functional groups like methoxy and amino, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]butanamide |
InChI |
InChI=1S/C22H25N5O2/c1-4-5-21(28)25-17-6-8-18(9-7-17)26-22-23-15(2)14-20(27-22)24-16-10-12-19(29-3)13-11-16/h6-14H,4-5H2,1-3H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
FSCPWHAHPYMCHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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